molecular formula C20H22ClF3N4OS B2873774 N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1251671-30-3

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2873774
CAS No.: 1251671-30-3
M. Wt: 458.93
InChI Key: NAZBHQDKBMKNQR-UHFFFAOYSA-N
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Description

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group, making it a subject of interest for researchers.

Scientific Research Applications

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may involve the use of a base such as sodium hydroxide or potassium carbonate, along with solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE include:

  • N-(2,5-dimethylphenyl)-4-aminopiperidine-1-carboxamide
  • N-(2,5-dimethylphenyl)-4-(methylsulfonyl)amino]piperidine-1-carboxamide
  • N-(2,5-dimethylphenyl)-4-[(phenylsulfonyl)amino]piperidine-1-acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4OS/c1-12-5-13(2)9-28(8-12)17-7-19(26-11-25-17)30-10-18(29)27-16-4-3-14(21)6-15(16)20(22,23)24/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZBHQDKBMKNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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